2-Ethanehydrazonoylpyrazine
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Overview
Description
2-Ethanehydrazonoylpyrazine is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol It is known for its unique structure, which includes a pyrazine ring and an ethanehydrazonoyl group
Scientific Research Applications
2-Ethanehydrazonoylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethanehydrazonoylpyrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. Common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as mechanochemical synthesis and vapor-mediated reactions, monitored by ex situ powder X-ray diffraction and IR-ATR methods .
Chemical Reactions Analysis
Types of Reactions: 2-Ethanehydrazonoylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its hydrazone functional group and pyrazine ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce hydrazine derivatives .
Comparison with Similar Compounds
- 2-Methylhydrazonoylpyrazine
- 2-Phenylhydrazonoylpyrazine
- 2-Benzylhydrazonoylpyrazine
Comparison: 2-Ethanehydrazonoylpyrazine is unique due to its ethanehydrazonoyl group, which imparts distinct chemical properties and reactivity compared to its analogs . For instance, 2-Methylhydrazonoylpyrazine has a methyl group instead of an ethane group, resulting in different steric and electronic effects .
Properties
IUPAC Name |
(E)-1-pyrazin-2-ylethylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIICDDLHBJPF-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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